4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide is an organic compound with the molecular formula C12H9BrN2O2 and a molecular weight of 293.12 g/mol . This compound is known for its unique structural features, which include a bromine atom attached to a benzene ring and a furylmethylidene group linked to a hydrazide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2-furylmethylidene . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major products are amines derived from the reduction of the hydrazide group.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide can be compared with other similar compounds, such as:
- 2-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide
- 4-chloro-N’-[(E)-2-furylmethylidene]benzohydrazide
- 4-bromo-2-hydroxy-N’-[(E)-2-thienylmethylidene]benzohydrazide
- 4-bromo-2-hydroxy-N’-[(E)-4-pyridinylmethylidene]benzohydrazide
These compounds share similar structural features but differ in the substituents attached to the benzene ring or the furylmethylidene group. The unique properties of 4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide, such as its specific bromine substitution, contribute to its distinct chemical and biological activities .
Eigenschaften
Molekularformel |
C12H9BrN2O2 |
---|---|
Molekulargewicht |
293.12 g/mol |
IUPAC-Name |
4-bromo-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-5-3-9(4-6-10)12(16)15-14-8-11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+ |
InChI-Schlüssel |
AUVZJZNPQFHSRR-RIYZIHGNSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.